molecular formula C13H18N2O B13743691 Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- CAS No. 102583-79-9

Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl-

Cat. No.: B13743691
CAS No.: 102583-79-9
M. Wt: 218.29 g/mol
InChI Key: SJVRKJITRDKDSE-UHFFFAOYSA-N
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Description

Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- is a compound that features a unique combination of aniline and oxazoline moieties. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the oxazoline ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- typically involves the dehydrative cyclization of N-(2-hydroxyethyl)amides. This process can be promoted by triflic acid (TfOH), which facilitates the formation of the oxazoline ring while generating water as the only byproduct . The reaction tolerates various functional groups and can be conducted under mild conditions, making it an efficient and environmentally friendly method .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalytic dehydration and other green chemistry approaches can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- involves its interaction with specific molecular targets. The oxazoline ring can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes and participate in catalytic processes .

Comparison with Similar Compounds

Uniqueness: Aniline, N-(2-oxazolinyl)-2,3,5,6-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

102583-79-9

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(2,3,5,6-tetramethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C13H18N2O/c1-8-7-9(2)11(4)12(10(8)3)15-13-14-5-6-16-13/h7H,5-6H2,1-4H3,(H,14,15)

InChI Key

SJVRKJITRDKDSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)NC2=NCCO2)C)C

Origin of Product

United States

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